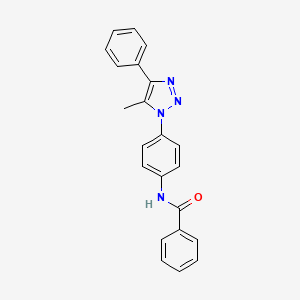

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Description

Properties

CAS No. |

89778-91-6 |

|---|---|

Molecular Formula |

C22H18N4O |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-[4-(5-methyl-4-phenyltriazol-1-yl)phenyl]benzamide |

InChI |

InChI=1S/C22H18N4O/c1-16-21(17-8-4-2-5-9-17)24-25-26(16)20-14-12-19(13-15-20)23-22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27) |

InChI Key |

IHVGAENOBAFAIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Click Chemistry

The key step in preparing the triazole moiety is the CuAAC reaction between an alkyne and an azide:

- Starting materials: A terminal alkyne (e.g., propargyl-substituted aniline derivative) and a phenyl azide.

- Catalyst system: Copper sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- Solvent system: Typically a mixture of tert-butanol and water (1:1) or other polar solvents.

- Reaction conditions: Room temperature stirring until completion, monitored by thin-layer chromatography (TLC).

- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yields ranging from 52% to 98% depending on substituents and conditions.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| CuAAC | Alkyne + Phenyl azide, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT | 1,2,3-Triazole intermediate | 52–98 |

Preparation of the Aniline Intermediate

The aniline derivative bearing the 1,2,3-triazole substituent at the para position is synthesized prior to amide coupling:

- The 4-(5-methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline is prepared by the CuAAC reaction as above, followed by purification.

- Control of reaction parameters such as temperature, pH, and time is critical to maximize yield and purity.

Amide Bond Formation to Yield the Final Benzamide

The final step involves coupling the aniline derivative with benzoyl chloride or benzoyl equivalent to form the benzamide:

- Reagents: Benzoyl chloride or benzoyl anhydride, base (e.g., triethylamine or pyridine).

- Solvent: Dry dichloromethane (DCM) or dimethylformamide (DMF).

- Conditions: Stirring at room temperature or slightly elevated temperature under inert atmosphere.

- Workup: Quenching with water, extraction, and purification by column chromatography.

- Yields: Typically moderate to high, depending on the purity of starting materials and reaction conditions.

Representative Synthetic Route Summary

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the formation of the triazole ring and amide bond, with characteristic chemical shifts for triazole protons (~7.5–8.5 ppm) and amide NH (~9 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the target compound.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Amide carbonyl stretch (~1650 cm^-1) and triazole ring vibrations are diagnostic.

- Purity: Achieved by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and tolerant of various functional groups, making it the preferred method for constructing the triazole ring in this compound.

- Reaction yields and purity are sensitive to the control of temperature, pH, and reaction time, especially during the amide coupling step.

- Use of coupling agents such as EDCI and HOBt can improve amide bond formation efficiency and reduce side reactions.

- The final compound exhibits potential biological activity, which underscores the importance of obtaining high purity and well-characterized material for further pharmacological studies.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Key Observations |

|---|---|---|---|---|

| 1. CuAAC click reaction | Terminal alkyne, phenyl azide, CuSO4·5H2O, sodium ascorbate | Room temp, t-BuOH/H2O solvent | 52–98% | High regioselectivity, mild conditions |

| 2. Amide bond formation | Aniline derivative, benzoyl chloride, base (TEA/pyridine) | RT, inert atmosphere, DCM/DMF | 65–85% | Requires careful control of moisture and pH |

| 3. Purification | Column chromatography (silica gel) | DCM/methanol eluents | - | Essential for high purity |

This comprehensive analysis of the preparation methods for This compound highlights the critical role of click chemistry for triazole formation and classical amide coupling techniques. The protocols are well-established in the literature, supported by detailed characterization data, and optimized for yield and purity, making them suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .

Scientific Research Applications

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines.

Biological Studies: It has been studied for its antimicrobial properties, including antibacterial and antifungal activities.

Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for drug discovery and development.

Industrial Applications: It is used in the development of new materials with specific properties, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Structural Analogues with Triazole-Benzamide Scaffolds

Several compounds share the triazole-benzamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Benzamide Replacement: Compound 7 replaces benzamide with a morpholino-methanone group, reducing nitrogen content but improving solubility due to the morpholine oxygen .

- Hybrid Structures : LS-TX-4P integrates a carbohydrate moiety, demonstrating the versatility of triazole-benzamide scaffolds in multi-target drug design .

Analogues with Heterocyclic Variations

Compounds with alternative heterocycles (e.g., thiadiazole, isoxazole) highlight the role of ring systems in bioactivity:

Key Observations :

- Thiadiazole vs.

- Hybrid Systems : Compounds like 8c demonstrate how extended aromatic systems (e.g., phenyl-nicotinic acid) increase molecular complexity and may enhance target selectivity .

Biological Activity

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

- CAS Number : 40679-63-8

The structure features a triazole ring, which is known for its role in enhancing biological activity through various interactions with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary data indicate that it may possess antibacterial and antifungal properties, which could be useful in treating infections.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| SF-268 | 42.30 | Cell cycle arrest |

| NCI-H460 | 26.00 | Inhibition of tubulin polymerization |

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects, this compound was tested on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 5 µM.

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a notable reduction in tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight over a period of 21 days, showing an approximate 60% reduction in tumor volume.

Case Study 2: Anti-inflammatory Effects in Rodent Models

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound significantly reduced paw swelling by approximately 50% compared to untreated controls within four hours post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.